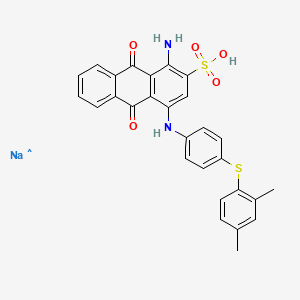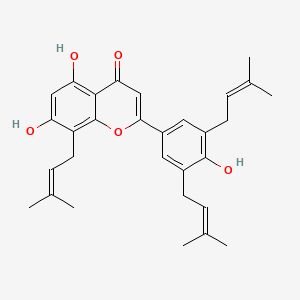
Jinflexin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jinflexin A is a natural phenanthrene compound isolated from the plant species Juncus inflexus. It is known for its potent pharmacological properties, particularly in the treatment of inflammatory joint disorders such as rheumatoid arthritis and osteoarthritis. The molecular formula of this compound is C19H22O3, and it has a molecular weight of 298.382 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Jinflexin A can be synthesized through a series of organic reactions involving phenanthrene derivatives. The synthetic route typically involves the use of methanolic extracts from the roots of Juncus inflexus . The absolute configurations of the new compounds are determined by TDDFT-ECD calculations, and their enantiomeric purity is checked by chiral HPLC analysis .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The roots of Juncus inflexus are harvested and subjected to methanolic extraction. The extract is then purified using chromatographic techniques to isolate this compound .
化学反応の分析
Types of Reactions
Jinflexin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenanthrenequinones.
Reduction: Formation of dihydrophenanthrenes.
Substitution: Formation of brominated or nitrated phenanthrenes.
科学的研究の応用
Jinflexin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenanthrene derivatives and their reactions.
Biology: Investigated for its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Medicine: Explored for its anti-inflammatory and antiproliferative activities, making it a potential candidate for treating inflammatory joint disorders and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Jinflexin A exerts its effects primarily through the inhibition of pro-inflammatory cytokine production. It targets molecular pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting these pathways, this compound reduces the production of inflammatory mediators, thereby alleviating symptoms of inflammatory disorders.
類似化合物との比較
Similar Compounds
Jinflexin B, C, and D: Other phenanthrene derivatives isolated from Juncus inflexus.
Juncusol: Another phenanthrene compound with similar biological activities.
Dehydrojuncuenins A and B: Phenanthrene derivatives with antimicrobial properties.
Uniqueness of Jinflexin A
This compound stands out due to its potent anti-inflammatory and antiproliferative activities. Its unique molecular structure, characterized by specific functional groups, contributes to its high efficacy in inhibiting pro-inflammatory cytokine production and its potential use in treating various inflammatory and proliferative disorders.
特性
分子式 |
C19H22O3 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
4-(1-methoxyethyl)-1,8-dimethyl-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C19H22O3/c1-10-13-5-6-14-11(2)18(21)9-16(12(3)22-4)19(14)15(13)7-8-17(10)20/h7-9,12,20-21H,5-6H2,1-4H3 |
InChIキー |
XPMKDCLPDROINI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3C)O)C(C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)

![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)







![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
